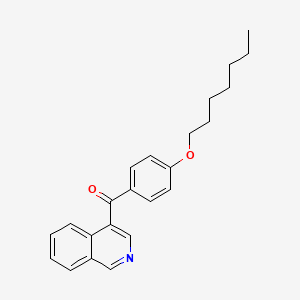

4-(4-Heptyloxybenzoyl)isoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-heptoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-20-13-11-18(12-14-20)23(25)22-17-24-16-19-9-6-7-10-21(19)22/h6-7,9-14,16-17H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCACIMXGXLHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Heptyloxybenzoyl Isoquinoline and Analogues

Retrosynthetic Approaches for the 4-(4-Heptyloxybenzoyl)isoquinoline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meias.ac.in For a complex molecule like this compound, several retrosynthetic disconnections can be envisioned. A primary disconnection strategy would involve breaking the bond between the carbonyl group and the isoquinoline (B145761) ring. This leads to a 4-substituted isoquinoline synthon and a 4-heptyloxybenzoyl synthon. The former could be a 4-haloisoquinoline, which can then participate in a cross-coupling reaction.

Another key retrosynthetic approach involves the disassembly of the isoquinoline ring itself. fiveable.meias.ac.inamazonaws.com This strategy is often more convergent and allows for the introduction of the 4-aroyl substituent at an earlier stage. The specific bond cleavages in this approach are guided by the well-established named reactions for isoquinoline synthesis.

Classical Cyclization Reactions in Isoquinoline Synthesis

Several classical methods have been the cornerstone of isoquinoline synthesis for over a century. organicreactions.orgorganicreactions.orgnih.govaalto.fi These reactions typically involve the cyclization of a substituted phenethylamine (B48288) derivative.

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organicreactions.orgorganic-chemistry.orgwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.org

For the synthesis of a 4-aroylisoquinoline, the starting β-phenylethylamide would need to bear the aroyl moiety. The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org Modifications to the classical conditions, such as using milder reagents or microwave assistance, have been developed to improve yields and substrate scope. organic-chemistry.orgnumberanalytics.com

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Starting Material | β-phenylethylamide |

| Key Reagents | POCl₃, P₂O₅, Tf₂O |

| Intermediate | 3,4-dihydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

| Mechanism | Intramolecular electrophilic aromatic substitution |

Pictet-Spengler Reaction and Modified Protocols

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nih.govaalto.fiquimicaorganica.org This reaction is a special case of the Mannich reaction and has been extensively used in the synthesis of isoquinoline alkaloids. nih.govarkat-usa.org To obtain a fully aromatic isoquinoline, the resulting tetrahydroisoquinoline must be oxidized.

While traditionally used for the synthesis of 1-substituted isoquinolines, modifications to the Pictet-Spengler protocol could potentially be adapted for 4-substituted analogues, although this is less common. The reaction conditions are generally mild, sometimes even proceeding under physiological pH for highly reactive substrates. nih.gov

Pomeranz-Fritsch Synthesis and Related Methods

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgdrugfuture.comwikipedia.org This method is particularly useful for preparing isoquinolines that are unsubstituted at the 1- and 3-positions. organicreactions.org The reaction involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal, followed by ring closure in the presence of a strong acid. numberanalytics.comwikipedia.org

For the synthesis of this compound, the starting benzaldehyde would need to incorporate the 4-heptyloxybenzoyl group at the appropriate position. While powerful, the Pomeranz-Fritsch reaction can sometimes suffer from low yields, and various modifications have been developed to address this issue. acs.org

Modern Transition Metal-Catalyzed Strategies

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. Palladium-catalyzed reactions, in particular, offer mild and efficient alternatives to classical methods. nih.govnih.gov

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium catalysts are highly effective in mediating both the construction of the isoquinoline ring and the introduction of substituents. nih.govnih.govacs.orgmdpi.com One strategy involves the palladium-catalyzed α-arylation of ketones followed by cyclization to form the isoquinoline core. nih.govnih.gov This convergent approach allows for the combination of readily available starting materials in a regioselective manner. nih.govnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the late-stage functionalization of the isoquinoline nucleus. researchgate.netnih.govsigmaaldrich.com A pre-formed 4-halo- or 4-tosyloxyisoquinoline can be coupled with a suitable (4-heptyloxybenzoyl)boronic acid or a related organometallic reagent to furnish the target molecule. This approach offers significant flexibility in the synthesis of diverse analogues.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantage | Potential Limitation |

| Bischler-Napieralski | Well-established, good for 3,4-dihydroisoquinolines | Harsh conditions, requires oxidation step |

| Pictet-Spengler | Mild conditions, widely used for alkaloids | Primarily for tetrahydroisoquinolines, requires oxidation |

| Pomeranz-Fritsch | Direct route to aromatic isoquinolines | Can have low yields, requires specific starting materials |

| Palladium-Catalysis | High efficiency, mild conditions, high functional group tolerance | Catalyst cost and sensitivity |

Rhodium(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex isoquinoline structures. rsc.orgrsc.org This methodology allows for the direct formation of C-C or C-N bonds at a specific position of the isoquinoline core, often with high regioselectivity.

A plausible route to 4-aroylisoquinolines, including the target compound, involves the coupling of a suitable isoquinoline precursor with an aroyl-containing partner. For instance, a rhodium(III)-catalyzed reaction between a 1-substituted isoquinoline and a 4-heptyloxybenzoyl derivative, such as an aldehyde or an acid chloride, could forge the desired C-C bond at the C4 position. The reaction typically proceeds via a cyclometalation intermediate, where the rhodium catalyst coordinates to the nitrogen of the isoquinoline and activates a C-H bond for subsequent coupling.

The choice of directing group on the isoquinoline precursor and the specific rhodium catalyst system are crucial for achieving high yields and regioselectivity. Common catalysts include [Cp*RhCl₂]₂ and related complexes. The reaction conditions, such as solvent, temperature, and additives, must be carefully optimized to favor the desired C4-functionalization.

Table 1: Examples of Rhodium(III)-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| [Rh(III)] | Benzimidate | Allyl Carbonate | Isoquinoline Derivative | High | rsc.org |

| [Rh(III)] | 3-Arylquinazolinone | Alkyne | Quinolino[2,1-b]quinazolinone | Good to Excellent | rsc.org |

| [Rh(III)] | N-Hydroxyoxime | Maleate Ester | Isoquinoline-3,4-dicarboxylate | - | researcher.life |

This table presents examples of Rhodium(III)-catalyzed reactions for the synthesis of various isoquinoline and related heterocyclic derivatives, illustrating the versatility of this catalytic system.

Copper-Catalyzed Cyclization Methods

Copper-catalyzed reactions offer a cost-effective and versatile alternative for the synthesis of isoquinolines. These methods often involve the cyclization of appropriately functionalized precursors, leading to the formation of the isoquinoline ring system.

A potential strategy for the synthesis of this compound could involve a copper-catalyzed domino reaction. For instance, a reaction between a 2-halobenzaldehyde, an amine, and a terminal alkyne bearing the 4-heptyloxybenzoyl group could be envisioned. The copper catalyst would facilitate both the Sonogashira coupling and the subsequent cyclization to form the isoquinoline ring in a single pot.

Another approach involves the copper-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a cyclization step. This method allows for the introduction of various substituents at different positions of the isoquinoline ring. The choice of copper salt, ligand, and reaction conditions is critical for the efficiency of these transformations.

Table 2: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis

| Copper Catalyst | Reactants | Product | Key Features | Reference |

| Cu(I) | 2-Aryl-pyrrolidines, Alkynes | Pyrrolo[2,1-a]isoquinolines | Four-component catalytic system, aerobic conditions | nih.gov |

| Cu(I) | Alkyl Iodides, Alkynes | Arylalkynes | Merges Cu-catalysis with aryl radical generation | nih.gov |

| Cu(I) | Aryl Halides, N-Nucleophiles | N-Arylated products | Applicable for degradation of halogenated compounds | mdpi.com |

This table showcases the utility of copper catalysis in various C-C and C-N bond-forming reactions relevant to the synthesis of heterocyclic compounds.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.gov These approaches are particularly well-suited for the synthesis of substituted isoquinolines.

A potential MCR for the synthesis of this compound could involve a four-component Ugi reaction. nih.gov This would entail the reaction of an o-formylphenyl isocyanide, an amine, a carboxylic acid, and the 4-heptyloxybenzaldehyde. The resulting Ugi product could then undergo a subsequent cyclization to form the desired isoquinoline scaffold.

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations, where the functionality for the next step is generated in the preceding one. A domino Heck/cyclization reaction of a suitably substituted β-(2-acetamidophenyl)acrylate with a 4-heptyloxybenzoyl halide could provide a direct route to the target compound. researchgate.net

Table 3: Examples of Multicomponent and Domino Reactions

| Reaction Type | Components | Product | Advantages | Reference |

| Ugi Four-Component Reaction | Amine, Ketone/Aldehyde, Isocyanide, Carboxylic Acid | Bis-amide | High atom economy, modularity | nih.gov |

| Domino Heck/Cyclization | Methyl β-(2-acetamidophenyl)acrylates, Aryl Iodides | 4-Arylquinolin-2(1H)-ones | High-yielding, solvent-free conditions possible | researchgate.net |

| Domino Ugi-Joullié/Ring Expansion | Arylphenylazirines, Isocyanides, Carboxylic Acids | 4-Carboxamide Oxazolines | High atom-economy, mild conditions | researchgate.net |

This table highlights the power of multicomponent and domino strategies in rapidly building molecular complexity.

Asymmetric Synthesis and Stereocontrol in Isoquinoline Derivative Preparation

While the parent this compound is achiral, the introduction of stereocenters into the isoquinoline core or its substituents is of great interest for medicinal chemistry applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits different biological activity compared to its mirror image.

For analogues of the target compound that may contain chiral centers, for example in a reduced isoquinoline ring (a tetrahydroisoquinoline), asymmetric synthesis becomes crucial. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, a chiral bisguanidium salt has been used to catalyze the asymmetric intramolecular aza-Michael reaction of activated α,β-unsaturated ketones to produce optically enriched dihydroquinones. nih.gov Similarly, chiral phosphoric acids can be employed in kinetic resolutions of hydroquinoline derivatives. researchgate.net Chiral oxazolidinones can also be used as auxiliaries to direct the stereochemical outcome of reactions. sigmaaldrich.com

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The successful synthesis of this compound with a high yield and purity relies on the careful optimization of reaction conditions. Key parameters that need to be considered include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen a wide range of reaction parameters and identify the optimal conditions. derpharmachemica.com For instance, in the synthesis of related heterocyclic compounds like 4-methylquinazoline (B149083), the catalyst type, substrate ratio, temperature, and reaction time were all found to significantly impact the yield. journalirjpac.comindexcopernicus.com

The choice of solvent can dramatically influence the reaction outcome. For example, in the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, a mixture of ethanol (B145695) and water was found to be optimal. researchgate.net The work-up and purification procedures also play a critical role in obtaining the final product in a high state of purity.

Table 4: Factors for Optimization in Heterocyclic Synthesis

| Parameter | Effect on Reaction | Example | Reference |

| Catalyst | Influences reaction rate and selectivity | Use of BF₃-Et₂O for 4-methylquinazoline synthesis | journalirjpac.comindexcopernicus.com |

| Solvent | Affects solubility, reactivity, and reaction pathway | EtOH:H₂O (1:1) for tetrahydropyrimido[4,5-b]quinoline synthesis | researchgate.net |

| Temperature | Controls reaction rate and can influence side reactions | 150°C found to be optimal for 4-methylquinazoline synthesis | journalirjpac.comindexcopernicus.com |

| Reaction Time | Determines the extent of conversion to the product | 4 hours for high yield in tetrahydropyrimido[4,5-b]quinoline synthesis | researchgate.net |

This table outlines key parameters that require careful optimization to maximize the yield and purity of the desired product in heterocyclic synthesis.

Scientific Data Unattainable for "this compound"

Despite extensive searches of scientific databases and literature, detailed experimental data for the chemical compound this compound is not publicly available. As a result, the generation of a scientifically accurate and thorough article focusing on its advanced spectroscopic and analytical characterization is not possible at this time.

Efforts to locate specific research findings for the nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ion mobility spectrometry (IMS) of this compound have been unsuccessful. This includes a lack of data regarding its ¹H and ¹³C NMR chemical shifts, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry for exact mass determination, tandem mass spectrometry for fragmentation pathway elucidation, and ion mobility spectrometry for structural characterization.

While general methodologies for the characterization of isoquinoline derivatives and related compounds are well-documented, applying this generalized knowledge to generate specific data for this compound would be speculative and would not adhere to the required standards of scientific accuracy. The creation of a detailed and informative article as requested is contingent upon the availability of peer-reviewed, experimental data, which appears to be non-existent in the public domain for this particular compound.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the necessary data to fulfill the request. Without such primary research, any attempt to create the specified article would be based on conjecture rather than established scientific fact.

Advanced Spectroscopic and Analytical Characterization of 4 4 Heptyloxybenzoyl Isoquinoline

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

For a molecule like 4-(4-Heptyloxybenzoyl)isoquinoline, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule in the solid state. This includes the dihedral angle between the isoquinoline (B145761) ring and the benzoyl group, the planarity of the aromatic systems, and the extended conformation of the heptyloxy chain. This information is crucial for structure-activity relationship (SAR) studies and for understanding the compound's physical properties. nih.govnih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 10.5 |

| b (Å) | Unit cell dimension along the b-axis. | 20.2 |

| c (Å) | Unit cell dimension along the c-axis. | 9.8 |

| α (°) | Angle between b and c axes. | 90 |

| β (°) | Angle between a and c axes. | 105.2 |

| γ (°) | Angle between a and b axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 2015.4 |

Note: The values in this table are illustrative for a molecule of similar size and are not experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate (stretch, bend, or scissor). The resulting IR spectrum is a molecular fingerprint, showing a series of absorption bands corresponding to these vibrations.

The structure of this compound contains several distinct functional groups: an aromatic isoquinoline system, a diaryl ketone (benzoyl group), an ether linkage (heptyloxy group), and an aliphatic alkyl chain. The IR spectrum would be expected to show characteristic absorption bands for each of these moieties. pressbooks.pub

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Isoquinoline and Benzoyl Rings) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Heptyl Chain) |

| 1680 - 1660 | C=O Stretch | Diaryl Ketone (Benzoyl Carbonyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1250 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |

The most prominent peak would likely be the strong C=O stretch of the ketone group. The presence of both aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively, would also be a key diagnostic feature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis for separating the components of a mixture and for determining the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most common and powerful chromatographic techniques used.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of non-volatile, thermally sensitive organic compounds like this compound. researchgate.netnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A UV detector is commonly used for aromatic compounds, measuring the absorbance at a specific wavelength.

For purity analysis, a reversed-phase (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netsielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. Method validation is critical and involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The stationary phase used for separation. | C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | The solvent system that carries the sample. | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Detection | The wavelength at which the compound is monitored. | UV at 254 nm |

| Column Temp. | The operating temperature for the column. | 30 °C |

| Injection Vol. | The amount of sample introduced. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two powerful analytical techniques: gas chromatography for separating volatile compounds and mass spectrometry for identifying them based on their mass-to-charge ratio (m/z) and fragmentation pattern. hpst.czchromatographyonline.com While this compound has a relatively high molecular weight and boiling point, it may be amenable to GC-MS analysis, particularly with a high-temperature column and a short run time. youtube.com

In a GC-MS experiment, the sample is vaporized in a heated inlet and separated on a long, thin capillary column. As each compound elutes from the column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern provides structural information that can confirm the compound's identity. For this compound (Molecular Weight: 387.52 g/mol ), key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to fragments like [C₁₀H₇NCO]⁺ (m/z 155) or [C₆H₄O(CH₂)₆CH₃]⁺ (m/z 191).

Loss of the heptyloxy group: Cleavage of the ether bond.

Fragmentation of the alkyl chain: A series of losses of CₙH₂ₙ₊₁ fragments.

GC-MS is exceptionally sensitive and is excellent for detecting and identifying trace-level impurities that might be missed by other techniques. gcms.cz

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. uni-muenchen.descirp.org This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-(4-Heptyloxybenzoyl)isoquinoline. scirp.org Functionals such as B3LYP are often paired with basis sets like 6-311G(d,p) to perform geometry optimization and calculate electronic properties. tandfonline.comnih.gov

DFT calculations can predict a variety of global reactivity descriptors that provide insight into the chemical behavior of the molecule. nih.govnih.gov These descriptors are derived from the energies of the frontier molecular orbitals. Key reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

These parameters help in understanding the molecule's stability and its propensity to engage in chemical reactions. tandfonline.comnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | Predicts the ease of electron donation |

| Electron Affinity (EA) | A = -ELUMO | Predicts the ease of electron acceptance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Indicates reactivity and polarizability |

DFT is also instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.netresearchgate.net For the synthesis of this compound, which could potentially be formed through variations of classic isoquinoline (B145761) syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, computational studies can model the entire reaction pathway. pharmaguideline.com

This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is crucial for predicting reaction rates and feasibility. By comparing the energy barriers of different possible pathways, the most plausible reaction mechanism can be determined. acs.org For instance, theoretical studies can clarify whether a proposed cyclization step is energetically favorable under specific conditions. pharmaguideline.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, whereas a large gap indicates high stability. tandfonline.com The spatial distribution of these orbitals also provides vital information; the locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. scispace.com For isoquinoline derivatives, these calculations can reveal how substituents, such as the 4-heptyloxybenzoyl group, influence the electronic properties and reactivity of the core structure. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Energy Data

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.581 | Electron-donating capability |

| LUMO | 1.801 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.78 | Chemical reactivity and stability |

Note: Values are illustrative and based on calculations for the parent isoquinoline molecule tandfonline.com.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum calculations provide information on static electronic structures, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govrsc.org This is particularly important for a molecule like this compound, which possesses a flexible heptyloxy side chain.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes. nih.gov By running simulations for a sufficient length of time (e.g., nanoseconds), it is possible to map the molecule's conformational landscape, identifying the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest-energy state in isolation. malariaworld.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. japsonline.comresearchgate.netnih.gov A QSAR model for a series of related isoquinoline compounds could predict the activity of this compound before it is synthesized and tested. nih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their structural, physicochemical, or electronic properties, which are quantified by molecular descriptors. tandfonline.comsemanticscholar.org

The first step in building a QSAR model is to generate molecular descriptors, which are numerical values that represent the properties of a molecule. nih.govprotoqsar.com Thousands of descriptors can be calculated for a single molecule, falling into several categories. protoqsar.com

For a molecule like this compound, relevant descriptors would include:

0D/1D Descriptors: Molecular weight, atom counts, functional group counts. hufocw.org

2D Descriptors: Topological indices that describe molecular connectivity and shape (e.g., connectivity indices, kappa indices). hufocw.org

3D Descriptors: Geometrical properties derived from the 3D structure (e.g., solvent-accessible surface area, moments of inertia). hufocw.org

Electronic Descriptors: Values derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). protoqsar.comhufocw.org

Once generated, a crucial step is to select a subset of these descriptors that have the strongest correlation with the biological activity, while avoiding redundancy. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build the predictive QSAR model. nih.govnih.gov

Table 3: Categories of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Atom Count, Ring Count | Molecular formula and composition |

| Topological (2D) | Connectivity Indices, Wiener Index | Atom connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Lipophilicity and electronic distribution |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electronic structure and reactivity |

Model Development and Validation Strategies

In the realm of computational chemistry, the development of robust and predictive models is paramount for the efficient screening and design of new molecules. For a compound such as this compound, a variety of modeling strategies can be employed to correlate its structural features with its physicochemical properties or biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design and materials science. For a series of isoquinoline derivatives including this compound, a QSAR model could be developed to predict a specific activity, such as enzyme inhibition or receptor binding affinity. The development process would involve compiling a dataset of structurally related isoquinoline compounds with experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume).

The selection of relevant descriptors is a critical step, often accomplished using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to build a mathematical model that accurately describes the relationship between the descriptors and the observed activity.

Validation of the developed model is essential to ensure its predictive power and robustness. This is typically achieved through both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal consistency and stability of the model. In this process, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset.

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. This set of compounds is not used during the model development phase.

The statistical significance of the model is assessed using various metrics, as detailed in the table below.

| Validation Parameter | Description | Acceptable Value |

| Coefficient of determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated R² (Q²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| External validation R² (R²_pred) | The R² value calculated for the external test set. | > 0.6 |

For more complex analyses, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can provide valuable insights into its potential interactions with biological macromolecules, such as proteins or nucleic acids.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's structure can be generated and optimized using computational chemistry software. The target's structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in databases such as the Protein Data Bank (PDB).

A docking algorithm then systematically explores the conformational space of the ligand within the binding site of the receptor, calculating the binding energy for each conformation. The output is a set of predicted binding poses, ranked by their docking scores, which are indicative of the binding affinity.

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target. Given the prevalence of isoquinoline derivatives in various therapeutic areas, a plausible target could be a kinase, a G-protein coupled receptor, or an enzyme involved in a specific disease pathway.

The binding interactions can be visualized and analyzed to understand the molecular basis of the ligand-target recognition. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. The heptyloxy tail of this compound would be expected to engage in significant hydrophobic interactions.

Pi-Pi Stacking: Aromatic rings, such as the isoquinoline and benzoyl moieties, can interact with aromatic residues in the binding site.

Van der Waals Forces: General attractive or repulsive forces between molecules.

A hypothetical docking study of this compound into an illustrative protein active site might reveal the interactions summarized in the following table:

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen, Isoquinoline nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Heptyloxy chain, Benzoyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Isoquinoline ring, Benzoyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Such theoretical studies can guide the design of new derivatives with improved binding affinity and selectivity.

Theoretical Analysis of Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with a fragmentation technique, such as collision-induced dissociation (CID), it can provide valuable structural information about a molecule. A theoretical analysis of the fragmentation patterns of this compound can predict the likely bond cleavages and the resulting fragment ions that would be observed in a mass spectrum.

The structure of this compound contains several key functional groups that will influence its fragmentation: the isoquinoline ring, the benzoyl group (a ketone), and the heptyloxy ether linkage. Upon ionization in the mass spectrometer, a molecular ion (M+) is formed. This radical cation is often unstable and undergoes fragmentation.

The fragmentation of isoquinoline alkaloids has been studied, and common fragmentation pathways often involve cleavages of the bonds attached to the isoquinoline core. For this compound, several fragmentation pathways can be postulated:

Alpha-Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for ketones. Cleavage of the bond between the carbonyl carbon and the isoquinoline ring would result in the formation of a stable acylium ion.

Cleavage of the ether bond: The C-O bond of the heptyloxy group can cleave, leading to the loss of the heptyl group or the heptyloxy group.

Fragmentation of the heptyloxy chain: The alkyl chain can undergo fragmentation, leading to the loss of smaller alkyl radicals.

Cleavage involving the isoquinoline ring: The isoquinoline ring itself can undergo fragmentation, although this is often less favorable than the cleavage of substituent groups.

A table of predicted major fragment ions for this compound is presented below.

| Proposed Fragment Ion | m/z (nominal) | Plausible Fragmentation Pathway |

| [M - C7H15]⁺ | M - 99 | Cleavage of the heptyl group from the ether oxygen. |

| [M - C7H14]⁺ | M - 98 | McLafferty rearrangement involving the heptyloxy chain. |

| [C16H10NO]⁺ | 232 | Alpha-cleavage, loss of the heptyloxybenzoyl moiety. |

| [C7H15O]⁺ | 115 | Formation of the heptyloxy cation. |

| [C7H7O]⁺ | 107 | Cleavage of the benzoyl group with subsequent rearrangement. |

| [C9H7N]⁺ | 129 | Cleavage of the bond between the isoquinoline ring and the carbonyl group. |

Computational chemistry can be used to further investigate these fragmentation pathways by calculating the energies of the different fragment ions and the transition states for their formation. This can help to predict the most likely fragmentation pathways and provide a more detailed understanding of the mass spectrum.

Materials Science Applications and Supramolecular Chemistry of Isoquinoline Derivatives

Development of 4-(4-Heptyloxybenzoyl)isoquinoline-based Liquid Crystals

The molecular geometry of this compound, featuring a polar isoquinoline (B145761) head and a nonpolar alkyl chain, is conducive to the formation of liquid crystalline phases. These phases are states of matter intermediate between conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. The development of liquid crystals based on this compound has primarily focused on two main strategies: the formation of ionic liquid crystals through quaternization and the creation of supramolecular structures via non-covalent interactions.

Ionic Liquid Crystals Derived from Isoquinolinium Salts

Ionic Liquid Crystals (ILCs) are a class of materials that combine the properties of ionic liquids (salts with melting points below 100 °C) and liquid crystals. They are typically composed of a large, asymmetric organic cation or anion that incorporates a mesogenic (liquid crystal-forming) unit.

By quaternizing the nitrogen atom of the isoquinoline ring in this compound with an alkyl chain (N-alkylation), a series of isoquinolinium salts can be synthesized. These salts, featuring the bulky 4-(4-heptyloxybenzoyl)isoquinolinium cation paired with various anions, have been investigated for their liquid crystalline behavior. The formation of mesophases is governed by a delicate balance between the electrostatic interactions of the ionic parts and the micro-segregation of the nonpolar alkyl chains.

Research into isoquinolinium salts demonstrates that the length of the N-alkyl chain and the nature of the counter-anion are critical factors in determining the type and stability of the liquid crystal phase. researchgate.netrsc.org For instance, long-chained N-alkyl isoquinolinium salts combined with spherical anions like bromide (Br⁻) or tetrafluoroborate (B81430) (BF₄⁻) have been shown to exhibit smectic A phases. rsc.org In this phase, the molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. The introduction of anions that also contain long alkyl chains, such as dodecyl sulfate, can drastically alter the thermal behavior, often promoting the formation of smectic phases at lower temperatures and with shorter N-alkyl chains on the cation. rsc.org

Table 1: Influence of Anion and Alkyl Chain on Mesophase Formation in Isoquinolinium Salts

| Cation Type | N-Alkyl Chain Length | Anion Type | Observed Mesophase | Reference |

| N-Alkylisoquinolinium | Long (C12-C22) | Spherical (Br⁻, BF₄⁻) | Smectic A | rsc.org |

| N-Alkylisoquinolinium | Shorter Chains | Alkyl Sulfate | Smectic A | rsc.org |

| N-Methylisoquinolinium | N/A | Dioctylsulfosuccinate | Smectic A (at ambient temp) | rsc.org |

While specific data for 4-(4-heptyloxybenzoyl)isoquinolinium salts are not detailed in the available literature, the general principles derived from simpler N-alkylisoquinolinium systems suggest that they are highly promising candidates for forming thermally stable ionic liquid crystals.

Supramolecular Liquid Crystals via Hydrogen Bonding and Self-Assembly

Supramolecular chemistry offers a powerful bottom-up approach to constructing functional materials through specific, directional, and reversible non-covalent interactions. Hydrogen bonding is a particularly effective tool for the self-assembly of molecules into liquid crystalline architectures.

The nitrogen atom in the isoquinoline ring of this compound can act as a hydrogen bond acceptor. When combined with a suitable hydrogen bond donor, such as a carboxylic acid, a supramolecular complex can be formed. nih.gov The resulting hydrogen-bonded structure can possess a more elongated and rigid shape than the individual components, which is a key factor for inducing or enhancing liquid crystalline behavior.

Studies on similar systems, for example, between pyridine (B92270) derivatives and various carboxylic acids, have shown that this strategy is highly effective for creating materials with nematic and smectic phases. nih.govrsc.orgresearchgate.net The stability and type of the mesophase in these supramolecular complexes depend on the stoichiometry of the components and the structure of the interacting molecules, including the length of their flexible alkyl chains. nih.gov The formation of a hydrogen bond between this compound and a long-chain carboxylic acid would be expected to yield a rod-shaped supramolecular mesogen capable of exhibiting such phases.

Integration into Advanced Functional Materials

The unique electronic and structural properties of the this compound scaffold make it a valuable component for integration into a variety of advanced functional materials.

Exploration in Conductive and Optical Materials

Isoquinoline and its derivatives are known to possess interesting photophysical properties, including fluorescence. mdpi.comresearchgate.netresearchgate.net The extended π-conjugated system of the isoquinoline ring can absorb UV or visible light and re-emit it at a longer wavelength. These fluorescent properties are highly sensitive to the molecular environment and the nature of substituents on the ring. mdpi.com The 4-(4-heptyloxybenzoyl) group can further modulate these electronic properties. Materials incorporating this molecule could therefore be explored for applications in optical devices such as organic light-emitting diodes (OLEDs) or fluorescent probes.

In the realm of conductive materials, the ionic liquid crystals derived from 4-(4-heptyloxybenzoyl)isoquinolinium salts (as discussed in 5.1.1) are of particular interest. Ionic liquids are inherently conductive, and their assembly into ordered liquid crystalline phases can lead to anisotropic conductivity. This property is highly desirable for applications in solid-state electrolytes for batteries or dye-sensitized solar cells, where directional ion transport can enhance device performance. uoh.edu.iq

Application in Sensors and Biosensors

Electrochemical sensors and biosensors are devices that detect specific analytes through a measurable electrical signal. mdpi.com A common design involves modifying an electrode surface with a molecule that has a selective affinity for the target analyte. nih.govrsc.org

The this compound molecule possesses distinct structural and electronic features that could be exploited for sensing applications. For instance, the isoquinoline nitrogen and the benzoyl oxygen could act as binding sites for specific metal ions or small organic molecules. When such a binding event occurs, it can alter the electronic properties of the molecule, leading to a change in an electrochemical signal (e.g., current or potential) that can be detected.

Furthermore, molecularly imprinted polymers (MIPs) could be created using this compound as a template molecule. rsc.orgnih.gov In this technique, a polymer network is formed around the template. After removal of the template, cavities are left behind that are complementary in size and shape, allowing for the highly selective rebinding and detection of the target molecule. Such a sensor could be applied to detect trace amounts of the compound or structurally similar substances in various samples. nih.gov

Role as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.net The design of the organic ligand is crucial as it dictates the structure, porosity, and functionality of the resulting framework.

For a molecule to act as a ligand in a MOF, it typically needs to possess specific coordinating groups, such as carboxylates or amines, that can form strong bonds with the metal centers. The structure of this compound, as named, lacks these conventional coordinating groups. While the nitrogen of the isoquinoline ring or the oxygen of the carbonyl group could potentially coordinate with a metal ion, these interactions are often not strong or directional enough to support the formation of a stable, porous framework. To be effectively used in MOF synthesis, the this compound molecule would likely need to be chemically modified to include appropriate functional groups, such as adding a carboxylic acid or an amino group to one of its aromatic rings.

Principles of Self-Assembly and Supramolecular Architectures

The spontaneous organization of molecules into well-defined, stable, and functional structures is the essence of self-assembly. For this compound, this process is driven by a combination of enthalpic and entropic factors, leading to the formation of ordered supramolecular architectures. The specific geometry and electronic properties of the molecule dictate the nature and directionality of the non-covalent interactions, which in turn determine the final three-dimensional arrangement of the molecules.

π-π Stacking: The aromatic rings of the isoquinoline and benzoyl moieties are electron-rich π-systems that can engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the overlapping p-orbitals of adjacent aromatic rings. The geometry of this stacking can vary, leading to different arrangements such as face-to-face or offset stacking. The extent and nature of π-π stacking in this compound significantly influence its electronic properties and are a key factor in the formation of columnar or layered structures. The interplay between the electron-rich benzoyl ring and the slightly more electron-deficient isoquinoline ring can lead to donor-acceptor type π-π interactions, further stabilizing the supramolecular assembly.

Chemical Biology and Structure Activity Relationship Sar Investigations of 4 4 Heptyloxybenzoyl Isoquinoline

Elucidation of Molecular Mechanisms in In Vitro Systems

The molecular mechanisms of isoquinoline (B145761) alkaloids are diverse and have been the subject of numerous in vitro studies. These compounds are known to interfere with multiple cellular pathways that are crucial for the proliferation of cancer cells and viral replication. mdpi.com Investigations into various isoquinoline derivatives have revealed that their biological activities can stem from interactions with nucleic acids, disruption of microtubule dynamics, and inhibition of key enzymes such as topoisomerases. mdpi.commdpi.com

For instance, certain isoquinoline alkaloids have been shown to bind to DNA and RNA, thereby affecting the stability of these polynucleic acids and interfering with processes like replication and transcription. mdpi.com Other derivatives have demonstrated the ability to inhibit microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. mdpi.com

While direct enzymatic inhibition data for 4-(4-heptyloxybenzoyl)isoquinoline is not available, the 4-benzoylisoquinoline scaffold is of significant interest in medicinal chemistry. By analogy, it is plausible that this compound could exhibit inhibitory activity against various kinases, a common target for isoquinoline-based compounds. The benzoyl moiety at the 4-position could potentially act as a pharmacophore, interacting with the active site of specific enzymes. The heptyloxy tail would then likely modulate the compound's physicochemical properties, such as lipophilicity, which could influence its cellular uptake and interaction with molecular targets.

Future in vitro studies on this compound would be essential to elucidate its specific molecular targets and mechanisms of action. A hypothetical screening of its activity against a panel of kinases could be a starting point, given the known activity of related compounds.

Table 1: Potential In Vitro Molecular Targets for 4-Benzoylisoquinoline Derivatives

| Target Class | Specific Examples | Potential Effect of this compound |

| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Inhibition of signaling pathways involved in cell proliferation and survival. |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Interference with DNA replication and repair, leading to apoptosis. |

| Microtubules | α-tubulin, β-tubulin | Disruption of mitotic spindle formation, causing cell cycle arrest. |

| Nucleic Acids | DNA, RNA | Intercalation or groove binding, leading to inhibition of replication and transcription. |

Design and Application of this compound as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems. The isoquinoline scaffold has been utilized in the design of such probes due to its versatile chemical functionality and biological relevance. nih.gov A chemical probe based on the this compound structure could be designed to investigate the activity of specific enzymes, particularly those with a binding pocket that can accommodate the benzoyl and heptyloxy moieties.

The design of such a probe would typically involve the introduction of a reporter tag, such as a fluorophore or a biotin moiety, or a reactive group for covalent labeling of the target protein. nih.gov The heptyloxy chain could be a suitable position for the attachment of a linker connected to a reporter group without significantly disturbing the core pharmacophore's interaction with its target.

For example, a probe could be synthesized where the terminal end of the heptyloxy chain is functionalized with an azide or alkyne group, allowing for "click" chemistry-based conjugation to a variety of reporter molecules. This would enable its use in techniques like fluorescence microscopy to visualize the subcellular localization of its target or in pull-down assays to identify binding partners.

The application of a this compound-based chemical probe could be particularly valuable in competitive profiling experiments to screen for and characterize other inhibitors of its target enzyme. nih.gov In such an assay, the probe would compete with potential inhibitors for binding to the enzyme, and a decrease in probe labeling would indicate a potent inhibitor. nih.gov

Table 2: Potential Design Strategies for a this compound-Based Chemical Probe

| Probe Component | Design Consideration | Potential Application |

| Recognition Moiety | This compound core | Binds to the target protein of interest. |

| Linker | Attached to the heptyloxy chain | Provides spatial separation between the recognition moiety and the reporter tag. |

| Reporter Tag | Fluorophore, Biotin, Alkyne/Azide | Enables detection and visualization (fluorescence microscopy), or enrichment (pull-down assays). |

| Reactive Group | Photoaffinity label, Electrophilic warhead | Allows for covalent and irreversible binding to the target protein for target identification. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity.

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. nih.govnih.gov For the this compound scaffold, key areas for modification would include the heptyloxy chain, the benzoyl ring, and the isoquinoline core itself.

Heptyloxy Chain: The length and nature of the alkoxy chain at the 4-position of the benzoyl ring would likely influence the compound's lipophilicity and, consequently, its membrane permeability and interaction with hydrophobic pockets of target proteins. Varying the chain length from shorter (e.g., methoxy) to longer (e.g., decyloxy) or introducing branching or unsaturation could provide insights into the optimal requirements for activity.

Benzoyl Ring: Substitution on the benzoyl ring with electron-donating or electron-withdrawing groups could modulate the electronic properties of the carbonyl group, which may be involved in key hydrogen bonding interactions with the target. The position of these substituents would also be critical.

Table 3: Hypothetical SAR for this compound Derivatives

| Modification Site | Substituent Variation | Predicted Impact on Activity |

| Heptyloxy Chain | Shorter alkyl chains | May decrease lipophilicity, potentially reducing non-specific binding but also cellular uptake. |

| Longer alkyl chains | May increase lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic pockets. | |

| Branched alkyl chains | Could introduce steric hindrance, providing information on the size of the binding pocket. | |

| Benzoyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase electron density on the carbonyl oxygen, potentially strengthening hydrogen bonds. |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | May decrease electron density, potentially altering binding interactions. | |

| Isoquinoline Core | Substituents at C1 | Could introduce steric clashes or new interaction points with the target. |

| Substituents at C6, C7 | Could modulate the electronic properties and solubility of the entire molecule. |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound, the rotational freedom around the single bonds connecting the isoquinoline ring to the carbonyl group and the carbonyl group to the benzoyl ring will define its accessible conformations.

It is plausible that the molecule adopts a non-planar conformation in its lowest energy state. The flexibility of the heptyloxy chain would also contribute to the conformational landscape. Understanding the conformational preferences of this compound and how they are influenced by substituent modifications would be key to designing more potent and selective analogs. For instance, introducing bulky substituents could restrict rotation around certain bonds, locking the molecule into a more bioactive conformation.

Functionalization and Diversification of the Isoquinoline Scaffold for Chemical Biology Studies

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be modified to bind to a variety of biological targets. amerigoscientific.com The functionalization and diversification of the 4-benzoylisoquinoline core are essential for developing new chemical biology tools and potential therapeutic agents.

Recent advances in synthetic organic chemistry provide numerous methods for the regioselective functionalization of the isoquinoline ring. amerigoscientific.com For the this compound scaffold, diversification could be achieved by:

Introducing diversity at the 4-position: While this position is occupied by the benzoyl group, the synthetic route could be adapted to introduce other acyl or aryl groups to explore a wider range of interactions.

Functionalizing other positions on the isoquinoline ring: Positions C1, C3, C5, C6, C7, and C8 are all potential sites for introducing new functional groups. This could be achieved through various C-H activation or cross-coupling reactions.

Creating a library of analogs: A combinatorial approach, where different substituents are systematically introduced at various positions on both the isoquinoline and benzoyl rings, would generate a library of compounds for high-throughput screening against various biological targets.

This diversification strategy would not only aid in the discovery of novel bioactive molecules but also contribute to a deeper understanding of the SAR of the 4-benzoylisoquinoline class of compounds.

常见问题

Q. What strategies address conflicting toxicity data among structurally similar isoquinoline compounds?

- Methodological Answer : Comparative toxicity profiling using in vitro hepatocyte assays and in vivo zebrafish models can resolve discrepancies. For example, while N,N-dimethyl-4-(4′-isoquinolinyldiazenyl)aniline shows tumorigenicity (TDLO 3276 mg/kg), analogs with 4-heptyloxy groups may exhibit reduced toxicity due to metabolic stability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。